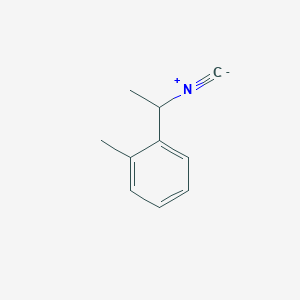
1-(1-Isocyanoethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isocyanoethyl)-2-methylbenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isocyanoethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzylamine with chloroform and a strong base such as potassium tert-butoxide (t-BuOK) in a solvent mixture of dichloromethane and tert-butanol. The reaction proceeds through the formation of an intermediate formamide, which is then dehydrated to yield the isocyanide product .
Industrial Production Methods: This includes using safer alternatives to traditional dehydrating agents like phosphorus oxychloride (POCl3) or triphosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Isocyanoethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products Formed:
Oxidation: Isocyanates.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Isocyanoethyl)-2-methylbenzene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Isocyanoethyl)-2-methylbenzene involves its ability to act as a nucleophile, electrophile, or radical in various chemical reactions. The isocyanide group, with its unique electronic structure, allows the compound to participate in diverse reaction pathways. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
- 1-Isocyanoethylbenzene
- 2-Isocyanoethylbenzene
- 1-Isocyanoethyladamantane
Comparison: 1-(1-Isocyanoethyl)-2-methylbenzene is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other isocyanides, it may exhibit different physical and chemical properties, such as solubility and boiling point, which can affect its applications in synthesis and research .
Eigenschaften
CAS-Nummer |
1041635-05-5 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
1-(1-isocyanoethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9H,1-2H3 |
InChI-Schlüssel |
MJUWCELFQSHTGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




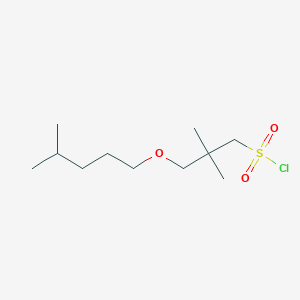


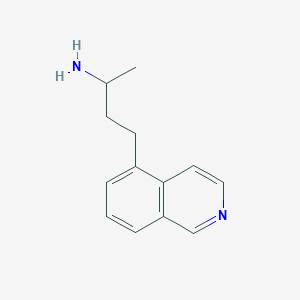


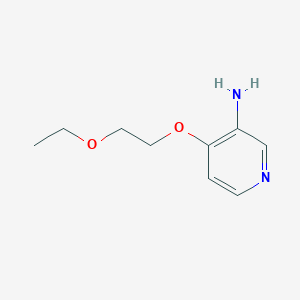
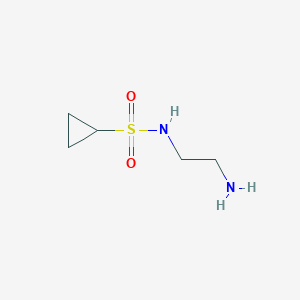
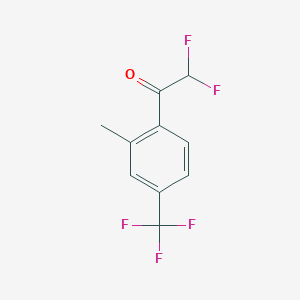

![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
![[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride](/img/structure/B13562351.png)
